molecular formula C7H15NO2 B13515259 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine

Cat. No.: B13515259
M. Wt: 145.20 g/mol
InChI Key: XGJPQLCPKOOXGX-RQJHMYQMSA-N
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Description

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine is a chiral amine derivative containing a 1,4-dioxane ring substituted with a methyl group at the 5-position and an ethanamine side chain at the 2-position. The stereochemistry (2R,5S) and racemic nature (rac-) of the compound suggest distinct physicochemical and biological properties compared to enantiopure or differently substituted analogs.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]ethanamine

InChI

InChI=1S/C7H15NO2/c1-6-4-10-7(2-3-8)5-9-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1

InChI Key

XGJPQLCPKOOXGX-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CO1)CCN

Canonical SMILES

CC1COC(CO1)CCN

Origin of Product

United States

Preparation Methods

The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.

Chemical Reactions Analysis

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Name Substituents on 1,4-Dioxane Ring Functional Groups Attached Stereochemistry Reference IDs
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine (Target) 5-methyl Ethanamine Racemic (2R,5S) N/A
N-6-Benzoyl-N-9-{(2R,5S)-5-[(1S)-(1,2-diacetyloxy)]-1,4-dioxan-2-yl}adenine 5-[(1S)-diacetyloxy] Adenine, benzoyl Defined (2R,5S)
N-6-Benzoyl-N-9-{(2R,5S)-5-[(4S)-(2,2-dimethyl-dioxolan-4-yl)]-1,4-dioxan-2-yl}adenine 5-[(4S)-dimethyl-dioxolane] Adenine, benzoyl Defined (2R,5S)
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine 6,6-diphenyl Methoxyphenoxy, ethanamine Undefined
2-(1,4-Dioxan-2-yl)ethan-1-amine None Ethanamine Racemic
rac-1-[(2R,5S)-5-(Aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride 5-aminomethyl Methanamine (diamine) Defined (2R,5S)

Key Observations :

  • Substituent Effects : The methyl group in the target compound likely enhances lipophilicity compared to polar analogs like N-6-benzoyl adenine derivatives with diacetyloxy or dioxolane substituents .
  • Bioactive Moieties : Adenine-containing analogs (e.g., ) are tailored for nucleoside-based applications, while ethanamine derivatives (e.g., ) are optimized for receptor targeting.
  • Stereochemical Influence : Defined stereochemistry (e.g., 2R,5S in ) improves binding specificity, as seen in receptor-selective compounds .

Physicochemical Properties

Data from analogs highlight trends:

  • Lipophilicity : Methyl groups (target compound) increase logP compared to hydroxylated analogs (e.g., 9a in ).
  • Spectroscopy : IR bands near 1635–1737 cm⁻¹ (C=O in ) vs. 3286 cm⁻¹ (N-H in ). The target compound’s amine group would show N-H stretches ~3300 cm⁻¹.
  • Solubility : Polar substituents (e.g., dihydroxyl in ) enhance aqueous solubility, whereas methyl/benzoyl groups reduce it.

Biological Activity

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine, identified by CAS number 2639377-75-4, is a compound with potential biological activity. Its structure includes a dioxane moiety, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, receptor interactions, and potential therapeutic applications.

PropertyValue
Molecular FormulaC7_7H15_{15}NO2_2
Molecular Weight145.20 g/mol
CAS Number2639377-75-4

Pharmacological Profile

The biological activity of this compound has been explored in various studies focusing on its receptor interactions and potential therapeutic applications.

Receptor Interactions

Research indicates that compounds with similar structural features often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. For example:

  • Serotonin Receptors : Compounds structurally related to rac-2 may exhibit agonistic or antagonistic properties at serotonin receptors (5-HT), which are implicated in mood regulation and various psychiatric disorders .

Case Studies

  • Study on Neurotransmitter Modulation :
    • A study investigated the effects of racemic compounds on serotonin receptor activity. Results suggested that certain analogs could modulate receptor signaling pathways effectively, indicating potential for mood disorder treatments.
  • Dopaminergic Activity :
    • Another investigation focused on dopaminergic pathways where racemic compounds showed varying degrees of agonistic activity at D2-like receptors. This suggests a possible application in treating conditions like Parkinson's disease or schizophrenia .

Potential Therapeutic Applications

Given its pharmacological profile, rac-2 could have several therapeutic applications:

  • Psychiatric Disorders : Potential use in treating depression or anxiety through modulation of serotonin pathways.
  • Neurodegenerative Diseases : Possible role in managing symptoms associated with Parkinson's disease due to its dopaminergic activity.

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